(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
CAS No.: 1212353-38-2
Cat. No.: VC0037371
Molecular Formula: C12H19NO3S
Molecular Weight: 257.348
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212353-38-2 |
---|---|
Molecular Formula | C12H19NO3S |
Molecular Weight | 257.348 |
IUPAC Name | 4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine |
Standard InChI | InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 |
Standard InChI Key | ZXYDRZKLQBDQTN-ZSCHJXSPSA-N |
SMILES | CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate is an organic compound with the CAS registry number 1212353-38-2. The compound consists of (S)-2-methylpyrrolidine, a five-membered nitrogen-containing heterocyclic compound with a methyl substituent at the 2-position, paired with 4-methylbenzenesulfonate (tosylate), which acts as a counter-ion. This salt formation enhances stability while maintaining the chirality of the pyrrolidine component .
The molecular formula of this compound is represented as C7H8O3S·C5H11N, with a calculated molecular weight of 172.208515 g/mol according to available data . The compound features a stereogenic center at the 2-position of the pyrrolidine ring, with the (S) configuration determining its spatial arrangement. This stereochemistry is crucial for its application in asymmetric synthesis and as a chiral building block.
Structural Elements and Functional Groups
The molecule comprises two principal components: the pyrrolidine derivative and the tosylate counter-ion. The pyrrolidine portion contains a secondary amine functionality within a five-membered saturated ring, while the tosylate component features a sulfonic acid group attached to a para-methylated benzene ring. This combination results in a salt with enhanced stability and defined stereochemistry.
Physical and Chemical Properties
Synthetic Pathways and Preparation Methods
The synthesis of (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate typically involves a two-stage process: the preparation of enantiomerically pure (S)-2-methylpyrrolidine followed by salt formation with p-toluenesulfonic acid (tosic acid). The preparation of the pyrrolidine component generally requires either asymmetric synthesis or resolution of racemic mixtures to ensure stereochemical purity.
Asymmetric Synthesis Approaches
Asymmetric synthesis of the pyrrolidine component often employs chiral auxiliaries or catalysts to control the stereochemical outcome. These methods may involve enantioselective reduction of prochiral imines, asymmetric hydrogenation, or stereoselective cyclization reactions. The resulting (S)-2-methylpyrrolidine must then be isolated and purified before salt formation.
Salt Formation and Purification
Once the enantiomerically pure (S)-2-methylpyrrolidine is obtained, it is treated with an equimolar amount of p-toluenesulfonic acid in a suitable solvent, typically an aprotic medium such as diethyl ether or ethyl acetate. The resultant salt often precipitates from solution, allowing for straightforward isolation by filtration. Additional purification may be accomplished through recrystallization from appropriate solvent systems to achieve analytical purity.
Applications in Organic Synthesis
(S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate serves as a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds with biological activity. The compound's defined stereochemistry makes it especially valuable in pharmaceutical synthesis where stereochemical control is essential.
Role in Chiral Resolution
This compound can function as a resolving agent for racemic mixtures due to its defined stereochemistry. When introduced to racemic compounds, it can form diastereomeric salts with differential solubility properties, enabling separation and isolation of individual enantiomers.
Applications in Pharmaceutical Intermediate Synthesis
The compound finds significant use in the synthesis of pharmaceutical intermediates, serving as a building block for more complex structures. Its chiral nature provides a platform for constructing compounds with defined three-dimensional architectures, which is particularly important in medicinal chemistry where stereochemistry often dictates biological activity.
Comparison with Structural Analogues
The structural features and reactivity patterns of (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate can be better understood through comparison with related compounds such as (R)-2-Methylpyrrolidine tosylate and other pyrrolidine derivatives.
Stereochemical Considerations
While (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate features the (S) configuration at the stereogenic center, its enantiomer (R)-2-Methylpyrrolidine tosylate (CAS: 204387-55-3) exhibits opposite stereochemistry . This stereochemical difference results in distinct behavior in asymmetric synthesis and chiral recognition applications.
Comparative Reactivity
Both (S) and (R) enantiomers exhibit similar chemical reactivity due to identical functional groups, but their interactions with other chiral molecules can differ significantly due to stereochemical complementarity. This property is especially relevant in asymmetric synthesis and chiral resolution applications where stereochemical matching determines reactivity and selectivity.
Analytical Characterization Methods
Comprehensive characterization of (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate typically employs multiple complementary analytical techniques to confirm identity, purity, and stereochemical integrity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information, including confirmation of the methyl group position and the presence of the aromatic tosylate counterion. Infrared (IR) spectroscopy can confirm functional groups, especially the sulfonate moiety and secondary amine features.
Chromatographic Methods and Optical Rotation
High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can assess enantiomeric purity. Optical rotation measurements provide confirmation of stereochemical configuration and purity, with the (S) enantiomer expected to exhibit a specific optical rotation value distinct from its (R) counterpart.
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